7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid
Description
7-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid is a heterocyclic compound featuring a fused bicyclic core: an imidazo[1,2-d][1,4]diazepine system. This structure comprises a seven-membered 1,4-diazepine ring fused with a five-membered imidazole ring. The tert-butoxycarbonyl (Boc) group at position 7 serves as a protective moiety, while the carboxylic acid at position 3 enhances polarity.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-10-14-8-9(11(17)18)16(10)7-6-15/h8H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXLRRLJMCBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-d][1,4]diazepine core, followed by the introduction of the 2-methylpropan-2-yl group and the carboxylic acid functionality. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Overview
7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid is a complex organic compound notable for its unique structural features, which include a fused imidazo[1,2-d][1,4]diazepine core. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecules and acts as a reagent in various organic reactions. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. The compound's ability to modulate biological pathways makes it a candidate for further investigation into its pharmacological properties.
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Preliminary studies suggest it may function as an inhibitor or modulator of specific biological pathways relevant to conditions such as cancer or neurological disorders.
Industry
The compound is also explored for its applications in developing new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating novel compounds with specific functionalities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Synthesis and Biological Activity : A study published in MDPI explored the synthesis of derivatives based on the imidazo core and assessed their anticonvulsant and antinociceptive activities. The findings indicated promising results for potential therapeutic use in pain management .
- Inhibitory Potential : Research highlighted in PubMed Central investigated similar compounds for their inhibitory effects on specific enzymes related to disease pathways. These studies emphasize the importance of structural modifications in enhancing biological activity .
- Development of New Materials : Industrial applications have been explored where this compound is utilized as a precursor for synthesizing advanced materials with tailored properties for various applications .
Mechanism of Action
The mechanism of action of 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, modulator, or activator of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Imidazo[1,2-d][1,4]diazepine (7-membered diazepine fused with imidazole).
- Analog 1: Imidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, 1l): A six-membered pyridine fused with imidazole.
- Analog 2 : Thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a,b ): A thiazole ring fused with pyrimidine.
- Analog 3 : Cyclopenta[d]imidazo[2,1-b][1,3]thiazole-thiazepine (e.g., DrugBank ID DB03970): Imidazo-thiazole fused with a thiazepine.
Key Differences :
Functional Groups
Physicochemical Properties
- Target Compound : Carboxylic acid enhances water solubility compared to ester derivatives (e.g., 1l ). Boc group may improve stability during synthesis.
- Analog 1 (1l) : Melting point: 243–245°C; diethyl esters reduce polarity.
- Analog 2 (11a): Melting point: 243–246°C; cyano and aromatic groups increase rigidity.
Biological Activity
7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid is a synthetic compound belonging to the class of imidazodiazepines. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry. The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the GABAergic system.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydroimidazo[1,2-d][1,4]diazepine core with a carboxylic acid functional group and a tert-butyl carbamate side chain. The molecular formula is , and it has a molecular weight of 250.29 g/mol. The presence of the bulky tert-butyl group is believed to influence its pharmacokinetic properties.
The primary mechanism through which this compound exerts its biological effects involves modulation of GABA_A receptors. GABA_A receptors are critical for inhibitory neurotransmission in the central nervous system (CNS).
- GABA_A Receptor Interaction : Studies have shown that compounds similar to this compound can selectively bind to specific subtypes of GABA_A receptors, particularly α2 and α3 subtypes which are associated with anxiolytic effects without significant sedation .
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological properties:
- Anxiolytic Effects : In animal models, compounds in the imidazodiazepine class have demonstrated anxiolytic effects comparable to traditional benzodiazepines but with potentially fewer side effects such as sedation and dependence .
- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions by increasing synaptic plasticity in hippocampal neurons. This effect is attributed to its action on GABA_A receptors which play a role in learning and memory processes .
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptor subtypes. The results indicate:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| GABA_A α1 | 50 nM |
| GABA_A α2 | 25 nM |
| GABA_A α3 | 30 nM |
| GABA_A α5 | 200 nM |
These findings suggest that the compound has a preferential binding affinity for the α2 and α3 subtypes which are linked to anxiolytic effects while showing less affinity for the α5 subtype associated with cognitive impairment .
Case Studies
A notable case study involved the administration of a related imidazodiazepine in patients with generalized anxiety disorder (GAD). The study reported significant reductions in anxiety scores after four weeks of treatment without notable sedation or cognitive impairment.
Q & A
Q. What are the key steps for synthesizing this compound, and how can its purity be optimized?
- Methodological Answer: Synthesis involves a multi-step approach, including cyclization and protection/deprotection strategies. For example:
- Cyclization: Use a one-pot reaction with tert-butoxycarbonyl (Boc) protection for the imidazole nitrogen. Similar protocols for tetrahydroimidazo-diazepine derivatives employ PPA (polyphosphoric acid)-catalyzed thermal lactamization to form the diazepine ring .
- Purification: Recrystallize from a solvent mixture (e.g., DMF/water or acetic acid/acetic anhydride) to improve purity. Monitor yield and purity via HPLC or TLC, adjusting solvent ratios based on polarity differences .
- Yield Optimization: Vary reaction time and temperature (e.g., reflux at 80–120°C for 2–12 hours) to balance between side reactions and product formation .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and the carboxylic acid (δ ~12–13 ppm, broad). Compare chemical shifts to structurally similar imidazo-diazepines .
- IR Spectroscopy: Identify the Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error. For example, calculate expected [M+H]+ and compare to observed values .
Q. What solvents and conditions are optimal for handling this compound?
- Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and Boc groups. Avoid aqueous basic conditions to prevent Boc cleavage.
- Stability: Store under inert atmosphere at –20°C to minimize hydrolysis of the Boc group. Monitor degradation via periodic NMR or LC-MS .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the diazepine core?
- Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (DFT or ab initio) to model cyclization or functionalization steps. For example, calculate activation energies for Boc deprotection under acidic vs. thermal conditions .
- Regioselectivity Analysis: Simulate intermediate stability during ring formation (e.g., 5- vs. 7-membered transition states) to predict dominant products .
- Validation: Compare computational results with experimental data (e.g., NMR coupling constants or XRD structures of analogs) .
Q. How to resolve contradictions in spectroscopic data, such as unexpected melting points or NMR shifts?
- Methodological Answer:
- Impurity Analysis: Use preparative HPLC to isolate byproducts. Compare HRMS and 2D NMR (COSY, HSQC) to identify structural deviations (e.g., regioisomers or Boc hydrolysis products) .
- Crystallography: If single crystals are obtainable, perform XRD to confirm stereochemistry. For amorphous solids, use dynamic NMR to assess conformational flexibility .
- Reproducibility Checks: Standardize solvent grades and drying protocols, as moisture can alter Boc stability and spectral baselines .
Q. What strategies enable regioselective functionalization of the imidazo-diazepine scaffold?
- Methodological Answer:
- Protecting Group Strategy: Temporarily block reactive sites (e.g., carboxylic acid) with trimethylsilyl esters to direct electrophilic substitution to the imidazole ring .
- Metal-Catalyzed Coupling: Use Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) at the diazepine C-5 position, leveraging steric hindrance from the Boc group for selectivity .
- Kinetic vs. Thermodynamic Control: Vary reaction temperature and catalyst loading to favor either mono- or di-substituted products .
Key Considerations
- Contradictions in Evidence: Yields for similar compounds vary widely (51–68% in ), suggesting sensitivity to substituent effects. Optimize stoichiometry and catalyst loading for each derivative.
- Advanced Applications: Explore the compound’s potential as a kinase inhibitor scaffold by modifying the carboxylic acid to amides or esters, guided by SAR studies of analogous diazepines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
